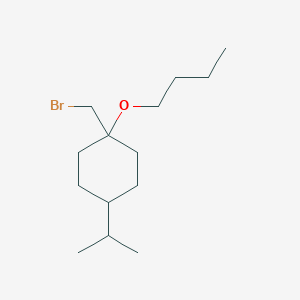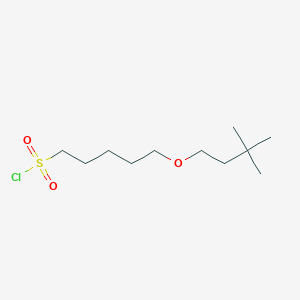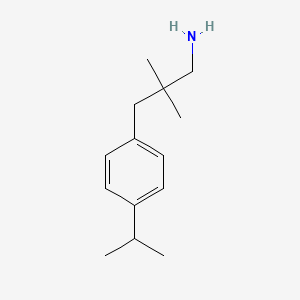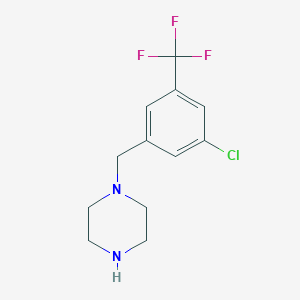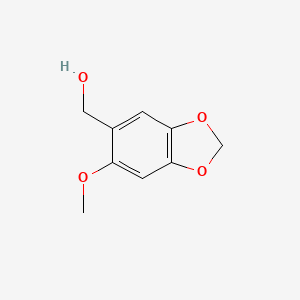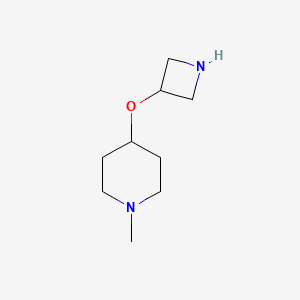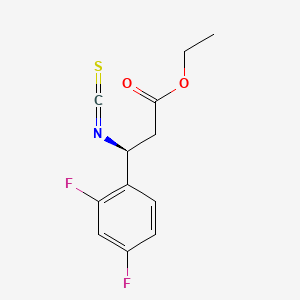
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a chemical compound that features a unique combination of functional groups, including an ethyl ester, a difluorophenyl ring, and an isothiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid and ethyl isothiocyanate.
Esterification: The (S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form (S)-Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate.
Isothiocyanation: The esterified product is then reacted with ethyl isothiocyanate under basic conditions, typically using a base like triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized Products: Depending on the oxidizing agent used, various oxidized derivatives can be obtained.
Reduced Products: Alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate: A precursor in the synthesis of the target compound.
(S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoic acid: A related compound with a carboxylic acid group instead of an ester.
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: A compound with similar difluorophenyl functionality but different reactive groups.
Uniqueness
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is unique due to its combination of an ethyl ester and an isothiocyanate group, which provides distinct reactivity and potential applications compared to other similar compounds
Propriétés
Formule moléculaire |
C12H11F2NO2S |
|---|---|
Poids moléculaire |
271.28 g/mol |
Nom IUPAC |
ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m0/s1 |
Clé InChI |
NHSSEOHCROFICA-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N=C=S |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

